Spiro[indoline-3,4'-piperidine] hydrochloride
Description
Spiro[indoline-3,4'-piperidine] hydrochloride is a spirocyclic compound featuring a fused indoline and piperidine ring system, stabilized by a quaternary spiro carbon. Its unique three-dimensional structure enables diverse interactions with biological targets, making it a valuable scaffold in medicinal chemistry. The hydrochloride salt form enhances solubility and bioavailability, which is critical for pharmacological applications.
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12;/h1-4,13-14H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBJNUARUJOQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC3=CC=CC=C23.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indoline-3,4’-piperidine] hydrochloride typically involves cycloisomerization reactions. One common method is the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide, which provides access to the spiro[indoline-3,4’-piperidine] scaffold in a racemic and diastereoselective manner . This reaction is performed under mild conditions and utilizes a chiron approach to achieve diastereoselectivity .
Industrial Production Methods
Industrial production methods for spiro[indoline-3,4’-piperidine] hydrochloride are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Spiro[indoline-3,4’-piperidine] hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[indoline-3,4’-piperidine]-2,3-dione derivatives.
Reduction: Reduction reactions can convert the spirocyclic structure into more saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Overview
Spiro[indoline-3,4'-piperidine] hydrochloride is a significant compound in medicinal chemistry, known for its diverse biological activities and potential therapeutic applications. Its unique spirocyclic structure combines indoline and piperidine rings, making it a valuable scaffold for drug development.
Pharmaceutical Development
- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and specificity.
- Antidepressant Properties : Research indicates that derivatives of spiro[indoline-3,4'-piperidine] can enhance the effects of serotonin precursors, suggesting potential antidepressant applications. For instance, one derivative demonstrated an effective dose (ED50) of 7.8 mg/kg in animal models .
Anticonvulsant Activity
- Studies have shown that spiro[indoline-3,4'-piperidine] compounds exhibit anticonvulsant properties. One specific derivative provided significant protection against seizures induced by supramaximal electroshock (SES), with an effective dose observed at 17.3 mg/kg .
Anti-inflammatory Effects
- Certain derivatives have been found to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. A related compound showed an IC50 value of approximately 0.45 μM against isolated 5-LOX, indicating strong anti-inflammatory potential.
The compound exhibits a range of biological activities:
Case Study 1: Efficacy Against West Nile Virus
A study evaluated the antiviral effectiveness of several spiro[indoline-3,4'-piperidine] derivatives against West Nile Virus (WNV). The most potent compound demonstrated an IC50 value of 15 µM in Vero cells, indicating a strong inhibitory effect on viral replication through plaque reduction assays.
Case Study 2: Broad-Spectrum Antiviral Activity
Another investigation focused on isoxazoline derivatives derived from spiro[indoline-3,4'-piperidine], which exhibited enhanced antiviral potency against TBEV and Yellow Fever virus. The study highlighted the importance of structural modifications in optimizing biological activity.
Mechanism of Action
The mechanism of action of spiro[indoline-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a vesicular acetylcholine transporter inhibitor, which affects neurotransmitter release in the nervous system . This interaction can lead to various pharmacological effects, including modulation of neurotransmission and potential insecticidal activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Profiles
- Kinase Inhibition: The parent compound and its aminopyridyl derivatives (e.g., SMU-B) exhibit dual c-Met/ALK inhibition, with IC₅₀ values in the nanomolar range. SMU-B shows superior selectivity over structurally related spirothiazolidinones and azetidinones, which lack the aminopyridine moiety . Cyclopropane analogs (B1–B7) show reduced kinase inhibition due to restricted conformational flexibility, highlighting the importance of the piperidine ring .
- Anticancer Activity: Halogenated derivatives (e.g., 6-bromo and 5-fluoro) demonstrate enhanced tumor growth inhibition (>50%) in gastric carcinoma models compared to non-halogenated analogs . Benzmorpholine analogs (C1–C4) exhibit weaker antiproliferative effects, likely due to poor solubility and altered target engagement .
Physicochemical Properties
- Solubility : The hydrochloride salt form of spiro[indoline-3,4'-piperidine] significantly improves aqueous solubility compared to freebase or trifluoroacetate salts (e.g., solubility of 1-Boc-5-methylspiro[indoline-3,4'-piperidine] hydrochloride: ~10 mg/mL in water) .
- Stability: Fluorine substitution at position 5 enhances metabolic stability, reducing hepatic clearance by 30% compared to non-fluorinated analogs .
Key Research Findings and Trends
- Scaffold Versatility: The spiro[indoline-3,4'-piperidine] core supports diverse substitutions (e.g., halogens, aminopyridines) without compromising structural integrity, enabling tailored pharmacokinetic profiles .
- Target Selectivity: Aminopyridine substituents enhance kinase selectivity, while halogenation improves potency and stability .
- Clinical Potential: Orally administered derivatives like SMU-B show promise in preclinical models, with minimal toxicity and high bioavailability .
Biological Activity
Spiro[indoline-3,4'-piperidine] hydrochloride is a unique spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This compound is characterized by its structural combination of an indoline and a piperidine ring system, presenting potential therapeutic applications, particularly in neuropharmacology and oncology.
- Molecular Formula : C12H15ClN2O
- Molecular Weight : 232.71 g/mol
- Appearance : White to off-white powder or crystalline solid
Sigma Receptor Ligand
One of the most notable biological activities of this compound is its role as a selective sigma receptor ligand . Sigma receptors are implicated in various neurological processes and have been associated with conditions such as depression and schizophrenia. The compound's high affinity for these receptors suggests potential therapeutic applications in treating these disorders.
Anticancer Potential
Research indicates that derivatives of spiro[indoline-3,4'-piperidine] exhibit significant anticancer properties. For instance, studies have demonstrated that compounds related to this structure can act as dual inhibitors of the c-Met/ALK pathways, which are crucial for tumor growth and survival. These compounds have shown effective inhibition in various human cancer cell lines, including RKO, A-549, MCF-7, PC-3, and HeLa .
Table 1: Anticancer Activity of Spiro[indoline-3,4'-piperidine] Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Derivative 1 | RKO | 60.70 | High potency |
| Derivative 2 | PC-3 | 49.79 | Most potent |
| Derivative 3 | HeLa | 78.72 | Significant inhibition |
The mechanism of action for this compound involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways related to neurotransmission and tumorigenesis .
Study on Neuropharmacological Effects
A study investigated the effects of spiro[indoline-3,4'-piperidine] compounds on neurotransmission pathways. Results indicated modulation of cholinergic systems, impacting acetylcholinesterase activity, which suggests potential therapeutic roles in neurodegenerative diseases.
Antitumor Activity Evaluation
In another research effort, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and tested for their antitumor efficacy. The compound identified as SMU-B demonstrated significant tumor growth inhibition (>50%) in xenograft models, showcasing its potential as a therapeutic agent against gastric carcinoma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
